

Potential Research Areas for 2-Phenoxy nicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2-Phenoxy nicotinic acid*

Cat. No.: *B186817*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenoxy nicotinic acid, a heterocyclic compound incorporating both a nicotinic acid and a phenoxy moiety, represents a promising, yet underexplored, scaffold for drug discovery. While direct biological data on this specific molecule is limited, extensive research on structurally related nicotinic acid and phenoxyacetic acid derivatives provides a strong rationale for investigating its potential in several key therapeutic areas. This document outlines potential research avenues for **2-phenoxy nicotinic acid**, focusing on its anti-inflammatory, anticancer, and antimicrobial activities. This guide provides a framework for initial exploratory studies, including proposed experimental protocols and potential mechanisms of action, to unlock the therapeutic potential of this intriguing molecule.

Chemical and Physical Properties

| Property | Value | Reference |
|-------------------|---|---|
| IUPAC Name | 2-phenoxy pyridine-3-carboxylic acid | [1] |
| Molecular Formula | C ₁₂ H ₉ NO ₃ | [1] [2] |
| Molecular Weight | 215.20 g/mol | [1] |
| CAS Number | 35620-71-4 | [1] [2] |
| Synonyms | 2-Phenoxy pyridine-3-carboxylic acid, 3-Pyridinecarboxylic acid, 2-phenoxy- | [1] |

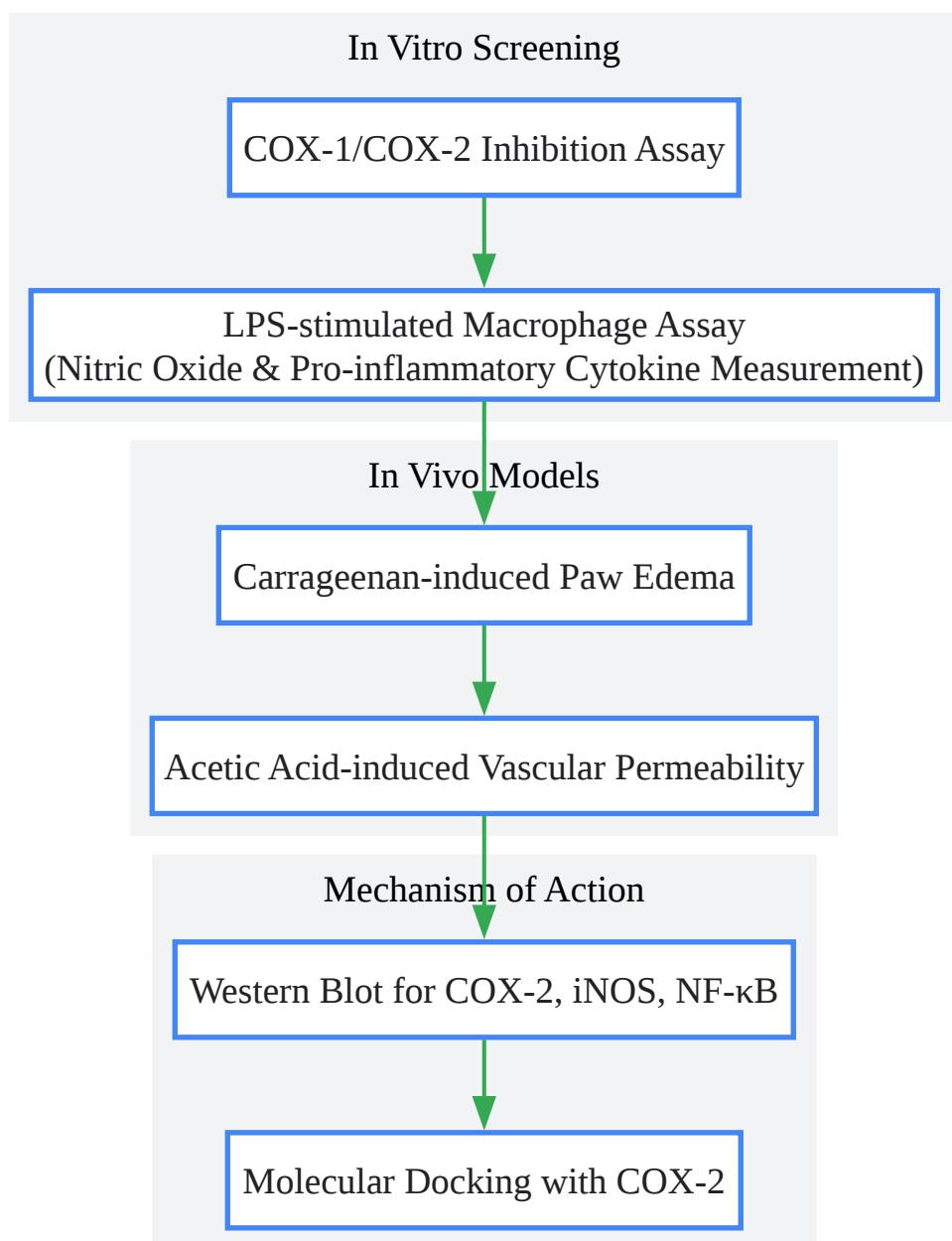
Potential Research Areas and Rationale

The chemical architecture of **2-phenoxy nicotinic acid** suggests several promising avenues for therapeutic investigation, primarily based on the well-documented activities of its constituent chemical motifs.

Anti-inflammatory Activity

Rationale: Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[\[3\]](#) [\[4\]](#) Furthermore, numerous phenoxyacetic acid derivatives have been developed as potent anti-inflammatory agents, often acting as selective cyclooxygenase-2 (COX-2) inhibitors.[\[5\]](#) The combination of these two pharmacophores in **2-phenoxy nicotinic acid** makes it a compelling candidate for investigation as a novel anti-inflammatory agent.

Proposed Research Workflow:



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Proposed workflow for anti-inflammatory evaluation.

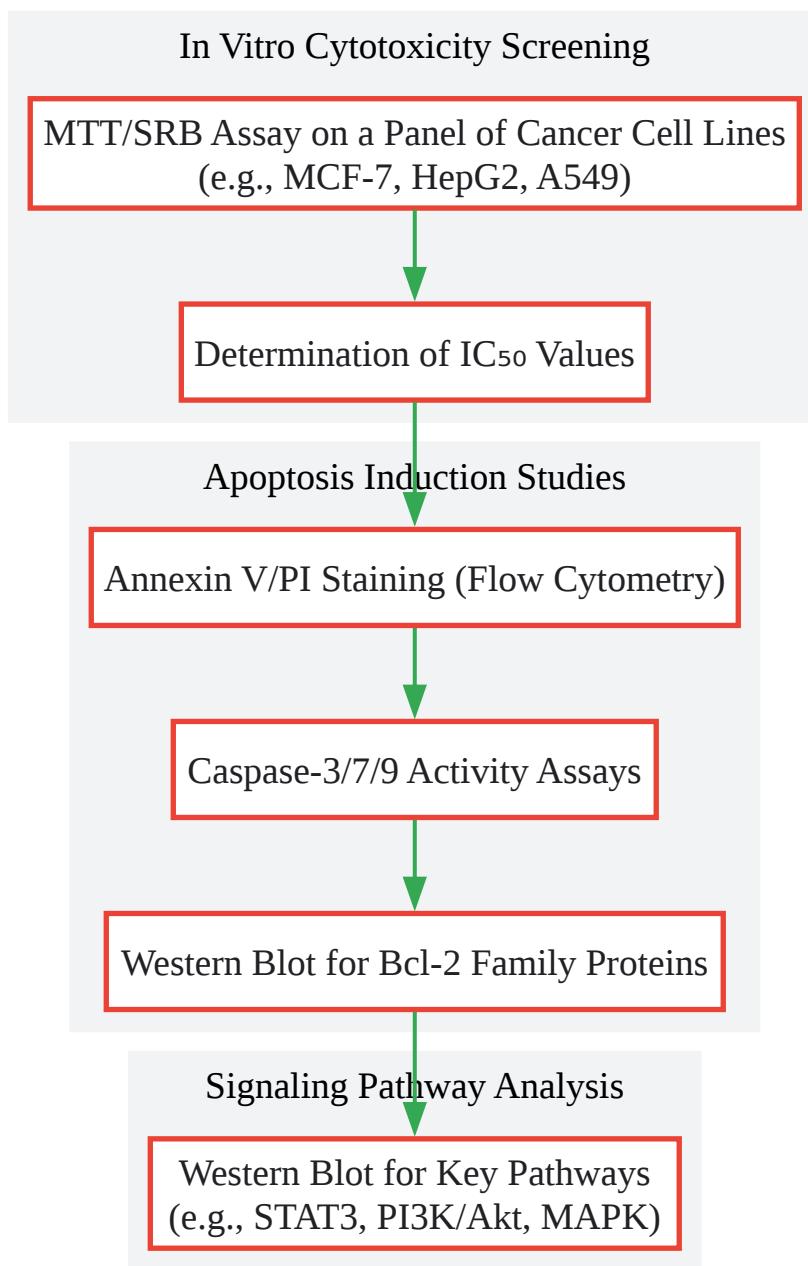
Quantitative Data from Related Compounds for Comparison:

| Compound | Assay | IC ₅₀ (μM) | Reference |
|----------------------------------|------------------|-----------------------|-----------|
| Phenoxyacetic Acid Derivative 5f | COX-2 Inhibition | 0.06 | [5] |
| Phenoxyacetic Acid Derivative 7b | COX-2 Inhibition | 0.08 | [5] |
| Isonicotinate 5 | ROS Inhibition | 1.42 (μg/mL) | [6] |
| Ibuprofen | ROS Inhibition | 11.2 (μg/mL) | [6] |

Anticancer Activity

Rationale: A diverse range of heterocyclic compounds containing phenoxy and nicotinic acid-like moieties have exhibited significant anticancer activity.[7][8][9] These compounds often exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. The structural resemblance of **2-phenoxy nicotinic acid** to these active molecules suggests its potential as a novel anticancer agent.

Proposed Research Workflow:



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Proposed workflow for anticancer evaluation.

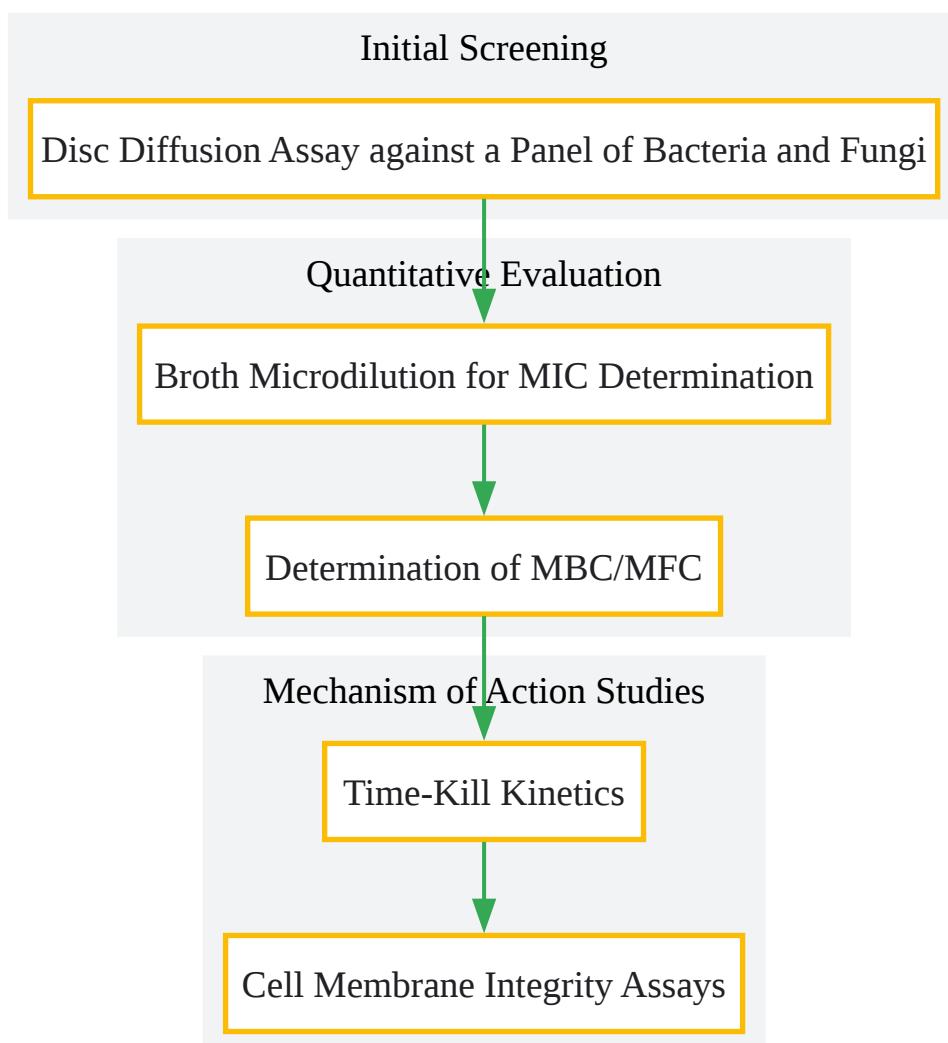
Quantitative Data from Related Compounds for Comparison:

| Compound | Cell Line | IC ₅₀ (µg/mL) | Reference |
|------------------------------|-----------|--------------------------|-----------|
| Chalcone Derivative 5c | HEP2 | 12 | [7] |
| Chalcone Derivative 5c | MCF7 | 9.5 | [7] |
| Doxorubicin | MCF7 | 5.5 | [7] |
| 2-Phenazinamine Derivative 4 | K562 | Comparable to Cisplatin | [8] |
| 2-Phenazinamine Derivative 4 | HepG2 | Comparable to Cisplatin | [8] |

Antimicrobial Activity

Rationale: Nicotinic acid derivatives have been explored for their antimicrobial properties, with some demonstrating potent activity against a range of bacterial and fungal pathogens.[9][10] The incorporation of a phenoxy group could modulate this activity, potentially leading to novel antimicrobial agents with unique mechanisms of action.

Proposed Research Workflow:



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Proposed workflow for antimicrobial evaluation.

Quantitative Data from Related Compounds for Comparison:

| Compound | Organism | MIC (µg/mL) | Reference |
|----------------------------------|---------------------------------|-------------|-----------|
| Nicotinic Acid | Staphylococcus | | |
| Acylhydrazone 13 | epidermidis ATCC 12228 | 1.95 | [9] |
| Nicotinic Acid | Staphylococcus | | |
| Acylhydrazone 13 | aureus ATCC 43300 (MRSA) | 7.81 | [9] |
| 1,3,4-Oxadiazoline Derivative 25 | Bacillus subtilis ATCC 6633 | 7.81 | [9] |
| 1,3,4-Oxadiazoline Derivative 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [9] |

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assays

This assay will be performed using a commercial COX inhibitor screening assay kit. The principle involves the colorimetric determination of prostaglandin F2 α produced by the reaction of arachidonic acid with COX-1 or COX-2.

- Preparation of Reagents: Reconstitute COX-1 and COX-2 enzymes, arachidonic acid substrate, and other kit components according to the manufacturer's instructions.
- Compound Preparation: Prepare a stock solution of **2-phenoxy nicotinic acid** in DMSO. A dilution series will be prepared to determine the IC₅₀ value.
- Assay Procedure:
 - Add assay buffer, heme, and the test compound or control (e.g., celecoxib for COX-2, ibuprofen for non-selective) to a 96-well plate.
 - Add COX-1 or COX-2 enzyme to the respective wells and incubate.
 - Initiate the reaction by adding arachidonic acid.

- Stop the reaction with a saturated stannous chloride solution.
- Measure the absorbance at the appropriate wavelength.
- Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC_{50} value by non-linear regression analysis.

This protocol is based on the methodology described for the evaluation of nicotinic acid derivatives.[\[3\]](#)

- Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
- Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of **2-phenoxy nicotinic acid** for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
- Nitric Oxide Measurement (Griess Assay):
 - Collect the cell culture supernatant.
 - Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
 - Measure the absorbance at 540 nm. A standard curve of sodium nitrite will be used to quantify the nitrite concentration.
- Cytokine Measurement (ELISA):
 - The levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the cell culture supernatant will be quantified using specific ELISA kits according to the manufacturer's protocols.
- Cell Viability (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vitro Anticancer Assays

This protocol is a standard method for assessing cell viability and is widely used in anticancer drug screening.^[8]

- Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **2-phenoxy nicotinic acid** for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Treat cancer cells with **2-phenoxy nicotinic acid** at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
- Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

In Vitro Antimicrobial Assays

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) in the appropriate broth.
- Compound Dilution: Prepare a two-fold serial dilution of **2-phenoxy nicotinic acid** in a 96-well microtiter plate containing broth.
- Inoculation: Add the standardized inoculum to each well.
- Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

While **2-phenoxy nicotinic acid** remains a largely uncharacterized molecule, its structural features provide a compelling rationale for its investigation as a potential therapeutic agent. The proposed research areas in anti-inflammatory, anticancer, and antimicrobial drug discovery are supported by a substantial body of literature on related compounds. The experimental workflows and protocols detailed in this guide offer a systematic approach to elucidating the biological activity of **2-phenoxy nicotinic acid** and its derivatives. Further exploration of this scaffold could lead to the identification of novel lead compounds with significant therapeutic potential.

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